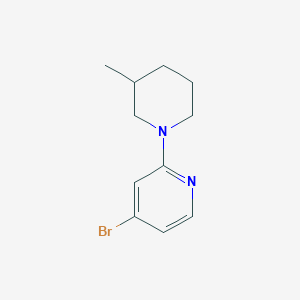

4-Bromo-2-(3-methylpiperidin-1-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-(3-methylpiperidin-1-yl)pyridine is a chemical compound with the molecular formula C11H15BrN2 It is a brominated pyridine derivative that features a piperidine ring substituted with a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine typically involves the bromination of 2-(3-methylpiperidin-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-(3-methylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield biaryl compounds, while substitution reactions with amines produce aminopyridine derivatives .

Applications De Recherche Scientifique

4-Bromo-2-(3-methylpiperidin-1-yl)pyridine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4-(3-methylpiperidin-1-yl)pyridine

- 4-Bromo-3-amino-6-(3-methylpiperidin-1-yl)pyridine

- 4-Bromo-3-(2-methylpiperidin-1-yl)pyridine

Uniqueness

4-Bromo-2-(3-methylpiperidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Activité Biologique

4-Bromo-2-(3-methylpiperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄BrN₂

- Molecular Weight : 255.15 g/mol

- Structural Features :

- A bromine atom at the 4-position of the pyridine ring.

- A 3-methylpiperidine moiety at the 2-position of the pyridine.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromine atom and piperidine ring enhance its binding affinity and selectivity. The compound may:

- Inhibit Enzymatic Activity : By forming covalent bonds with the active site or blocking substrate access.

- Modulate Receptor Activity : By binding to allosteric sites, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, some pyridine derivatives have been shown to possess antibacterial and antifungal activities, which may extend to this compound.

Central Nervous System (CNS) Activity

The compound has been explored for its effects on neurological pathways. Its structural characteristics suggest potential applications in treating neurological disorders, possibly acting as an agonist or antagonist depending on the target.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- DYRK1A Inhibition : Research on similar compounds has revealed significant inhibition of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various neurological disorders. The findings suggest that modifications on the pyridine ring can enhance inhibitory activity .

- Anti-inflammatory Properties : Compounds structurally related to this compound have demonstrated antioxidant and anti-inflammatory effects in vitro, particularly in microglial cells exposed to lipopolysaccharides (LPS) .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Bromine at position 4 | Potential CNS activity |

| 2-Bromo-4-(2-methylpiperidin-1-yl)pyridine | Bromine at position 2 | Different substitution pattern affecting reactivity |

| 3-Iodo-2-(4-methylpiperidin-1-yl)pyridine | Iodine instead of bromine | Heavier halogen may influence biological activity |

This table illustrates how variations in halogen substitution and piperidine moieties can impact biological activities.

Propriétés

Numéro CAS |

1142194-43-1 |

|---|---|

Formule moléculaire |

C11H15BrN2 |

Poids moléculaire |

255.15 g/mol |

Nom IUPAC |

4-bromo-2-(3-methylpiperidin-1-yl)pyridine |

InChI |

InChI=1S/C11H15BrN2/c1-9-3-2-6-14(8-9)11-7-10(12)4-5-13-11/h4-5,7,9H,2-3,6,8H2,1H3 |

Clé InChI |

YTKJJFUDLFGEFQ-UHFFFAOYSA-N |

SMILES canonique |

CC1CCCN(C1)C2=NC=CC(=C2)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.